1-Undecanoylglycerol
Description
Undecanoic acid, 2,3-dihydroxypropyl ester, a monoacylglycerol (MAG), is a lipid molecule comprising a glycerol (B35011) backbone esterified to a single undecanoic acid chain. creative-proteomics.com While seemingly a simple structure, this compound and its class of molecules are pivotal intermediates in numerous metabolic pathways and are integral to various cellular functions. creative-proteomics.com Its unique amphiphilic nature, possessing both hydrophilic and lipophilic properties, makes it a subject of interest in diverse fields, from food science to pharmaceuticals. psu.edu
Glycerolipids, a class of lipids that includes mono-, di-, and triglycerides, are fundamental to biology, serving as energy storage molecules, structural components of cell membranes, and signaling molecules. Monoacylglycerols like 2,3-dihydroxypropyl undecanoate are key players in the intricate network of lipid metabolism. nih.gov They are biosynthesized through the enzymatic hydrolysis of triglycerides and diglycerides or serve as intermediates in the formation of more complex fats. wikipedia.org
Research into glycerolipids often involves the study of the enzymes that govern their synthesis and degradation. For instance, monoacylglycerol lipase (B570770) (MAGL) is a crucial enzyme that hydrolyzes monoacylglycerols into free fatty acids and glycerol. nih.govwikipedia.org Understanding the activity of such enzymes is vital for comprehending lipid homeostasis and its dysregulation in various diseases.
| Enzyme | Function | Significance in Glycerolipid Research |
|---|---|---|
| Monoacylglycerol Acyltransferase (MGAT) | Synthesizes monoacylglycerols. creative-proteomics.com | Crucial for understanding the anabolic pathways of glycerolipids. |
| Monoacylglycerol Lipase (MAGL) | Hydrolyzes monoacylglycerols. creative-proteomics.comnih.govwikipedia.org | A key regulator of monoacylglycerol levels and a target for therapeutic intervention. nih.gov |
| Diacylglycerol Lipase (DAGL) | Produces monoacylglycerols from diacylglycerols. wikipedia.org | Important in the generation of signaling monoacylglycerols like 2-arachidonoylglycerol (B1664049). |
The study of monoacylglycerols dates back to the mid-20th century, with early research focusing on their role in fat digestion and absorption. nih.gov Initial investigations in the 1960s identified a distinct enzymatic activity in the intestine and adipose tissue responsible for hydrolyzing monoglycerides (B3428702). nih.gov This activity was later attributed to monoacylglycerol lipase (MGL). nih.gov
The development of analytical techniques has been instrumental in advancing monoacylglycerol research. Initially, methods like thin-layer chromatography (TLC) were employed, but these often lacked quantitative accuracy. psu.edu The advent of gas chromatography (GC) and high-performance liquid chromatography (HPLC) provided more precise and sensitive methods for the analysis of these compounds. psu.edugerli.com More recently, mass spectrometry (MS) techniques, particularly when coupled with chromatography (GC-MS and LC-MS), have revolutionized the field, allowing for detailed structural elucidation and quantification of individual monoacylglycerol species. creative-proteomics.comnih.gov
Lipidomics, the large-scale study of lipids in biological systems, has brought renewed attention to the structural diversity and functional importance of molecules like 2,3-dihydroxypropyl undecanoate. nih.gov The precise position of the fatty acid on the glycerol backbone (sn-1 or sn-2) and the specific fatty acid itself confer distinct chemical and biological properties to the monoacylglycerol. nih.gov
The ability to accurately identify and quantify specific lipid molecular species is a cornerstone of lipidomics. nih.gov Advanced mass spectrometry-based techniques are now capable of providing detailed structural information, including the location of double bonds within the fatty acid chain and the stereochemistry of the glycerol backbone. nih.gov This level of detail is crucial for understanding how subtle structural variations in lipids can impact cellular function and contribute to disease. nih.gov
Current research on monoacylglycerols, including 2,3-dihydroxypropyl undecanoate, is multifaceted and expanding into new areas. One significant trend is the exploration of chemoenzymatic synthesis methods to produce specific monoacylglycerols with high purity. mdpi.com This involves using enzymes, such as lipases, to catalyze the esterification of glycerol with fatty acids, offering a more selective and environmentally friendly alternative to traditional chemical synthesis. smolecule.comnih.gov
Furthermore, the unique properties of monoacylglycerols are being harnessed in various applications. In the food industry, they are widely used as emulsifiers and stabilizers to improve texture and shelf life. creative-proteomics.comresearchgate.net In cosmetics, their emollient and moisturizing properties are valued in a range of personal care products. creative-proteomics.com The development of nanomedicines and targeted drug delivery systems is another promising area where the biocompatibility and surface-active properties of monoacylglycerols may be leveraged. nih.gov
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C14H28O4 | nih.gov |
| Molecular Weight | 260.37 g/mol | nih.gov |
| IUPAC Name | 2,3-dihydroxypropyl undecanoate | nih.gov |
| InChIKey | INEPAWKRVXYLTC-UHFFFAOYSA-N | nih.gov |
| CAS Number | 108652-83-1 | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydroxypropyl undecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28O4/c1-2-3-4-5-6-7-8-9-10-14(17)18-12-13(16)11-15/h13,15-16H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INEPAWKRVXYLTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC(=O)OCC(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439326 | |
| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64633-19-8 | |
| Record name | Undecanoic acid, 2,3-dihydroxypropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Occurrence and Natural Biogenesis of 2,3 Dihydroxypropyl Undecanoate
Identification in Plant Extracts and Natural Sources
Detailed phytochemical analyses of several plant species have been conducted to map their chemical constituents. While the specific compound Undecanoic acid, 2,3-dihydroxypropyl ester (a C11 fatty acid ester) is not consistently reported, structurally similar compounds, particularly longer-chain fatty acid monoacylglycerols, have been identified.
Detection in Leucas zeylanica
Leucas zeylanica, a plant belonging to the Lamiaceae family, has been the subject of various phytochemical studies to determine its chemical composition. utm.myutm.my These investigations have successfully isolated and identified a wide array of compounds, including terpenoids, flavonoids, tannins, saponins, phenols, and alkaloids. utm.myutm.my GC-MS analysis of extracts from the aerial parts of L. zeylanica has identified numerous compounds, including fatty acids such as hexadecanoic acid and octadecanoic acid, as well as various sesquiterpenes. gsconlinepress.comresearchgate.net However, based on a review of the available scientific literature, the specific compound Undecanoic acid, 2,3-dihydroxypropyl ester has not been reported as a constituent of Leucas zeylanica. gsconlinepress.comresearchgate.netnih.govresearchgate.netnih.govbohrium.com
Presence in Cenchrus biflorus Roxb
Research into the chemical constituents of Cenchrus biflorus Roxb., a grass from the Poaceae family, has yielded significant findings. Through Gas Chromatography-Mass Spectrometry (GC-MS) analysis of various extracts from the plant, a similar but longer-chain compound, Octadecanoic acid, 2,3-dihydroxypropyl ester, has been identified. phytojournal.com This compound was detected in methanolic, ethyl acetate, and hexane (B92381) extracts of the leaves, as well as in extracts from the root and stem. phytojournal.com The relative abundance of this compound varied depending on the solvent and plant part used for extraction. phytojournal.com For instance, in the hexane leaf extract, it was the second most abundant compound, constituting 23.72% of the total identified components. phytojournal.com
Table 1: Detection of 2,3-Dihydroxypropyl Fatty Acid Esters in Cenchrus biflorus Roxb. Extracts
| Plant Part | Extraction Solvent | Compound Identified | Relative Percentage (%) |
|---|---|---|---|
| Leaf | Methanol | Octadecanoic acid, 2,3-dihydroxypropyl ester | 15.42 |
| Leaf | Ethyl Acetate | Octadecanoic acid, 2,3-dihydroxypropyl ester | 20.14 |
| Leaf | Hexane | Octadecanoic acid, 2,3-dihydroxypropyl ester | 23.72 |
| Root | Methanol | Octadecanoic acid, 2,3-dihydroxypropyl ester | 8.40 |
| Stem | Methanol | Octadecanoic acid, 2,3-dihydroxypropyl ester | 7.23 |
| Stem | Ethyl Acetate | Octadecanoic acid, 2,3-dihydroxypropyl ester | 15.87 |
Data sourced from phytochemical screening using GC-MS analysis. phytojournal.com
Identification in Conocarpus lancifolius
Conocarpus lancifolius, a tree in the Combretaceae family, has undergone phytochemical screening to identify its bioactive compounds. nih.govijam.co.in These studies have confirmed the presence of various classes of compounds, including carbohydrates, phenols, flavonoids, tannins, and steroids. nih.govijam.co.invegetosindia.org High-performance liquid chromatography (HPLC) analysis has further detailed the presence of diverse phenolics and flavonoids such as gallic acid, chlorogenic acid, ferulic acid, and quercetin. mdpi.com Despite these comprehensive analyses, the current body of scientific literature does not indicate the presence of Undecanoic acid, 2,3-dihydroxypropyl ester in the extracts of Conocarpus lancifolius. mdpi.comresearchgate.net
Analysis in Alternanthera sessilis
The chemical composition of Alternanthera sessilis, a member of the Amaranthaceae family, has been investigated through various analytical methods. A study involving the GC-MS analysis of an aqueous extract of the leaves of Alternanthera sessilis reported the presence of a related compound, 9,12,15-octadecatrienoic acid, 2,3-dihydroxypropyl ester, (Z,Z,Z). While this is not the undecanoic acid ester, it confirms the presence of a 2,3-dihydroxypropyl ester of a C18 unsaturated fatty acid within this plant species. Other studies have focused on different classes of compounds, such as flavonoids, phenolic compounds, and triterpenoids, from various extracts of the plant. ymerdigital.comcurrentsci.comresearchgate.net
**Table 2: Identification of a 2,3-Dihydroxypropyl Fatty Acid Ester in *Alternanthera sessilis***
| Plant Part | Extraction Solvent | Compound Identified |
|---|---|---|
| Leaf | Aqueous | 9,12,15-Octadecatrienoic acid, 2,3-dihydroxypropyl ester, (Z,Z,Z) |
Data based on GC-MS analysis of the plant extract.
Occurrence in Corymbia citriodora
Corymbia citriodora, commonly known as lemon-scented gum, is well-known for its essential oil. The chemical composition of this essential oil has been extensively studied, with GC-MS analyses consistently showing that it is dominated by citronellal, typically comprising over 80% of the oil. essencejournal.comresearchgate.net Other significant components include citronellol (B86348) and isopulegol. essencejournal.comresearchgate.netresearchgate.net Investigations into the broader chemical profile of the leaves have identified compounds such as oleic acid and other fatty acids. smujo.idtiu.edu.iq However, a review of the pertinent scientific literature reveals no detection of Undecanoic acid, 2,3-dihydroxypropyl ester in Corymbia citriodora. essencejournal.comresearchgate.netresearchgate.netsmujo.idtiu.edu.iq
Detection in Allium scorodoprasum subsp. jajlae
A comprehensive investigation into the chemical composition and biological activity of Allium scorodoprasum subsp. jajlae has been conducted for the first time. mdpi.com A GC-MS analysis was utilized to assess the secondary metabolites present in an ethanol (B145695) extract of the plant. mdpi.comsciprofiles.com This analysis identified linoleic acid and palmitic acid as major components. Significantly, the study also identified Octadecanoic acid, 2,3-dihydroxypropyl ester as one of the major compounds in the ethanol extract. mdpi.comsciprofiles.comresearchgate.net This finding points to the natural biogenesis of C18 fatty acid monoacylglycerols in this subspecies of Allium. mdpi.comsciprofiles.com
Table 3: Major Fatty Acid-Related Compounds in Allium scorodoprasum subsp. jajlae Ethanol Extract
| Compound Identified | Classification |
|---|---|
| Linoleic acid | Fatty Acid |
| Palmitic acid | Fatty Acid |
| Octadecanoic acid, 2,3-dihydroxypropyl ester | Monoacylglycerol |
Identified as major compounds via GC-MS analysis. mdpi.comsciprofiles.com
Presence in Conyza dioscoridis
Identification in Erythrina variegata
The identification of Undecanoic acid, 2,3-dihydroxypropyl ester in Erythrina variegata has not been confirmed in available literature. While analyses of Erythrina variegata extracts have revealed the presence of other monoacylglycerols, such as 9-octadecenoic acid (Z)-, 2,3-dihydroxypropyl ester, the specific undecanoic acid ester has not been reported. The plant is more commonly known for its rich content of alkaloids and isoflavonoids.
Occurrence in Prosopis africana
Studies on the chemical constituents of Prosopis africana seeds, leaves, and bark have identified various compounds, including alkaloids, tannins, flavonoids, and a profile of fatty acids such as oleic, linoleic, and palmitic acids. However, the occurrence of Undecanoic acid, 2,3-dihydroxypropyl ester has not been documented in the existing literature concerning this plant.
Biosynthetic Pathways of Monoacylglycerols
Monoacylglycerols (MAGs), such as 2,3-dihydroxypropyl undecanoate, are crucial intermediates in lipid metabolism, energy storage, and cell signaling. napas.org.ngasm.org Their formation in biological systems occurs through several key enzymatic pathways. napas.org.ng The chemical reactions and pathways that result in the formation of monoacylglycerols are collectively known as the monoacylglycerol biosynthetic process. asm.org
The primary pathways for MAG biosynthesis include:
The Glycerol-3-Phosphate Pathway: This pathway begins with the acylation of glycerol-3-phosphate to form lysophosphatidic acid, a reaction catalyzed by glycerol-3-phosphate acyltransferase. napas.org.ng Through subsequent enzyme-catalyzed reactions, lysophosphatidic acid is then converted into a monoacylglycerol. napas.org.ng
The Monoacylglycerol Lipase (B570770) (MAGL) Pathway: This pathway involves the hydrolysis of diacylglycerols (DAGs) to produce monoacylglycerols. This reaction is catalyzed by the enzyme monoacylglycerol lipase (MGL). napas.org.ngasm.org
Acyl-CoA:Monoacylglycerol Acyltransferase (MGAT) Pathway: Monoacylglycerols can also be synthesized from glycerol (B35011) and fatty acyl-CoA through the action of MGAT enzymes. asm.orgoup.com
These pathways are integral to the broader process of lipid metabolism, where MAGs serve as precursors for the synthesis of more complex lipids like triglycerides and phospholipids. oup.com
Microbial Biotransformation and Formation Mechanisms
Microorganisms, particularly bacteria and fungi, can produce monoacylglycerols through biotransformation processes. These processes often utilize microbial enzymes, such as lipases, which are considered green catalysts due to their ability to function under mild operating conditions. sid.ir Lipases catalyze the synthesis of monoacylglycerols through two primary routes: the esterification of a fatty acid with glycerol, or the glycerolysis of triglycerides (fats and oils). sid.irresearchgate.net
The enzymatic synthesis of a specific monoacylglycerol, like 2,3-dihydroxypropyl undecanoate, is preferentially achieved through the esterification of the corresponding fatty acid (undecanoic acid) and glycerol. sid.ir This method is favored over glycerolysis when a particular monoacylglycerol is desired, as glycerolysis of natural oils results in a mixture of different mono-, di-, and triglycerides. sid.ir Microbial lipases are advantageous because their specificity and regioselectivity can lead to highly pure end products, minimizing the need for extensive purification. sid.ir
Formation during Fermentation Processes (e.g., mahewu)
Mahewu is a traditional, non-alcoholic fermented cereal beverage from Southern Africa. The fermentation process is driven by a complex microbiota, primarily consisting of lactic acid bacteria and yeasts. asm.orgasm.org This microbial activity leads to the production of various metabolites, including organic acids (lactic and acetic acid), ethanol, glycerol, and a range of esters, which contribute to the final flavor and nutritional profile of the beverage. asm.orgoup.comoup.com While the formation of various esters and fatty acid derivatives has been documented in mahewu, the specific production of Undecanoic acid, 2,3-dihydroxypropyl ester during this fermentation has not been reported in scientific studies.
Synthetic Methodologies and Reaction Pathways for 2,3 Dihydroxypropyl Undecanoate
Chemical Esterification Approaches
Chemical synthesis provides a direct route to 2,3-dihydroxypropyl undecanoate, often employing acid catalysts to facilitate the reaction.
Direct esterification is a common method for producing monoglycerides (B3428702). hilarispublisher.com This reaction involves the direct condensation of undecanoic acid and glycerol (B35011). To drive the equilibrium towards the formation of the ester, water, a byproduct of the reaction, is typically removed. The reaction is generally carried out at elevated temperatures, often in the range of 160°C to 250°C. hilarispublisher.comfrontiersin.org
The molar ratio of the reactants plays a crucial role in determining the product distribution. An excess of glycerol is often used to favor the formation of monoesters over di- and triesters. frontiersin.org For instance, in the esterification of oleic acid with glycerol, increasing the glycerol-to-oleic acid molar ratio from 1:1 to 3:1 was found to increase the conversion and favor the formation of the monoglyceride. frontiersin.org
Table 1: Typical Reaction Parameters for Direct Esterification of Fatty Acids with Glycerol
| Parameter | Typical Range/Value | Reference |
|---|---|---|
| Temperature | 160 - 250 °C | frontiersin.org, hilarispublisher.com |
| Reactant Molar Ratio (Glycerol:Fatty Acid) | 1:1 to 10:1 | |
| Catalyst | Acid catalysts (e.g., p-toluenesulfonic acid, sulfuric acid) or heterogeneous catalysts | nih.gov, researchgate.net |
To enhance selectivity towards the primary hydroxyl group and avoid the formation of a mixture of mono-, di-, and triglycerides, protected forms of glycerol can be utilized.
Solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol): Solketal has a protected 1,2-diol, leaving the primary hydroxyl group at the 3-position available for esterification with undecanoyl chloride (the acid chloride of undecanoic acid). The resulting ester can then be deprotected under acidic conditions to yield 2,3-dihydroxypropyl undecanoate. This method offers high regioselectivity for the primary hydroxyl group. The hydrolysis of the ketal to reveal the diol is a critical final step. researchgate.netresearchgate.net
Glycidol (B123203) (2,3-epoxy-1-propanol): The reaction of undecanoic acid with the epoxide ring of glycidol can lead to the formation of the desired monoglyceride. This reaction typically proceeds via a ring-opening mechanism of the epoxide. The reaction can be catalyzed by either acids or bases. The nucleophilic attack of the carboxylate from undecanoic acid on one of the epoxide carbons results in the formation of the ester and a free hydroxyl group.
Glycerol Carbonate (4-(hydroxymethyl)-1,3-dioxolan-2-one): Glycerol carbonate can be used in a transesterification reaction with undecanoic acid or its esters. This reaction can be catalyzed by both acids and bases. srrcvr.ac.inmdpi.comrsc.org The reaction involves the nucleophilic attack of the undecanoate on the carbonyl carbon of the carbonate, followed by the elimination of carbon dioxide, to yield the desired monoglyceride. This method is considered a greener alternative as it can utilize carbon dioxide as a feedstock for the synthesis of glycerol carbonate. rsc.org
Acid catalysts are commonly employed to accelerate the rate of esterification. Both homogeneous and heterogeneous acid catalysts can be used.
Homogeneous Acid Catalysts: Mineral acids such as sulfuric acid and hydrochloric acid, as well as organic acids like p-toluenesulfonic acid, are effective catalysts. nih.gov However, their use presents challenges in terms of catalyst separation from the product mixture, potential for corrosion, and the generation of acidic waste streams. nih.gov
Heterogeneous Acid Catalysts: To overcome the drawbacks of homogeneous catalysts, solid acid catalysts have been investigated. These include ion-exchange resins (e.g., Amberlyst-15), zeolites, sulfated metal oxides, and functionalized carbons. nih.govnih.govmdpi.com Heterogeneous catalysts offer the advantages of easy separation from the reaction mixture by filtration, potential for regeneration and reuse, and often lead to cleaner reactions with higher product purity. nih.gov For example, a hydrophobic zirconia-silica-based solid acid catalyst has been shown to be effective in the esterification of glycerol with oleic acid, demonstrating that catalyst acidity is a key parameter for activity and conversion rates. frontiersin.org
Table 2: Comparison of Catalytic Systems in Glycerol Esterification
| Catalyst Type | Examples | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Homogeneous Acid | H₂SO₄, HCl, p-TsOH | High catalytic activity | Difficult to separate, corrosive, waste generation | nih.gov |
Chemo-Enzymatic and Enzymatic Synthesis
Enzymatic methods for the synthesis of 2,3-dihydroxypropyl undecanoate offer several advantages over chemical routes, including higher selectivity, milder reaction conditions, and reduced byproduct formation.
Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are widely used biocatalysts for the synthesis of esters. nih.gov They can catalyze both the esterification of fatty acids with glycerol and the transesterification of fatty acid esters with glycerol. These reactions are typically carried out in non-aqueous or low-water media to shift the equilibrium towards synthesis rather than hydrolysis. Solvent-free systems are also commonly employed, which are advantageous from an environmental and economic perspective. nih.gov
The selectivity of lipases is a key advantage. Many lipases exhibit a high degree of regioselectivity, preferentially catalyzing the esterification at the primary (sn-1 and sn-3) positions of glycerol, which is ideal for the synthesis of 1-monoglycerides like 2,3-dihydroxypropyl undecanoate.
Lipase (B570770) B from Candida antarctica (CALB), often immobilized and commercially available as Novozym 435, is one of the most effective and widely used biocatalysts for ester synthesis. project-incite.eu It is known for its high activity, stability, and broad substrate specificity.
In the synthesis of monoglycerides, CALB has been shown to be highly efficient. Studies on the lipase-catalyzed esterification of various fatty acids with glycerol have demonstrated that CALB exhibits good selectivity for the formation of monoacylglycerols. The reaction parameters, such as temperature, substrate molar ratio, and enzyme concentration, can be optimized to maximize the yield of the desired monoglyceride. For instance, in a solvent-free system for the synthesis of monoacylglycerols from crude glycerol, the optimal conditions using Novozym 435 were found to be a temperature of 65.2°C, a glycerol to oil molar ratio of 5.7:1, and an enzyme concentration of 12.7 wt%. nih.gov
Table 3: Research Findings on Lipase-Catalyzed Monoglyceride Synthesis
| Lipase Source | Substrates | Key Findings | Reference |
|---|---|---|---|
| Candida antarctica Lipase B (Novozym 435) | Crude Glycerol and Soybean Oil | Optimized conditions yielded high monoglyceride content in a solvent-free system. | nih.gov |
| Candida antarctica Lipase A | Fatty Acids and Glycerol | Immobilized CALA was effective for glycerolysis but did not initiate esterification of fatty acids with glycerol under the tested conditions. | researchgate.net |
| Candida antarctica Lipase | Various Fatty Acids and Glycerol | Lipase showed greater selectivity for shorter chain fatty acids. A 1:1 substrate ratio favored partial acylglycerol formation (>90%). |
Whole-Cell Biotransformation Systems (e.g., recombinant Escherichia coli for related derivatives)
Whole-cell biotransformation has emerged as a promising approach for the synthesis of complex organic molecules, offering several advantages over traditional chemical methods, such as high specificity, mild reaction conditions, and reduced environmental impact. The use of genetically engineered microorganisms, particularly Escherichia coli, has been explored for the production of various esters, including derivatives related to 2,3-dihydroxypropyl undecanoate.
The core of this methodology involves the heterologous expression of specific enzymes, such as lipases or esterases, within a microbial host. These enzymes then catalyze the desired esterification or transesterification reaction. For the synthesis of monoacylglycerols, a key strategy is the expression of monoacylglycerol lipase (MGLP). For instance, the gene encoding MGLP from the moderately thermophilic Bacillus sp. strain H-257 has been successfully cloned, sequenced, and expressed in E. coli. nih.govresearchgate.netoup.com In such systems, the recombinant E. coli cells serve as self-replicating biocatalysts, producing the target enzyme intracellularly in an active form. nih.govresearchgate.netoup.com Studies have shown that the production of recombinant lipase in E. coli can be significantly enhanced by optimizing various parameters, including the choice of host strain, expression vector, and cultivation media. medcraveonline.com For example, using E. coli M46 cells and the pQE30-UA vector has been shown to lead to a substantial increase in lipase production. medcraveonline.com
The reaction pathway within the whole-cell system for synthesizing a monoacylglycerol like 2,3-dihydroxypropyl undecanoate would typically involve the esterification of glycerol with undecanoic acid. The recombinant cells, containing the overexpressed lipase, would be incubated with the substrates. The lipase facilitates the formation of the ester bond between the hydroxyl group of glycerol and the carboxyl group of undecanoic acid.
Furthermore, research into the biotransformation of fatty acids using recombinant E. coli provides a framework for producing valuable C9 chemical building blocks from renewable oils. researchgate.net This demonstrates the versatility of engineered E. coli in performing complex multi-step enzymatic conversions, a principle that can be applied to the targeted synthesis of specific monoacylglycerols. researchgate.netrsc.org
Optimized Synthesis Conditions and Yield Enhancement
To improve the efficiency and economic viability of 2,3-dihydroxypropyl undecanoate synthesis, significant research has focused on optimizing reaction conditions. Key areas of advancement include the use of microwave assistance to accelerate reaction rates and the development of solvent-free systems to enhance sustainability.
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained traction as a powerful tool for accelerating chemical reactions. researchgate.net Compared to conventional heating, microwave irradiation offers rapid and uniform heating, which can lead to significantly reduced reaction times, increased product yields, and enhanced selectivity. nih.gov This technology has been successfully applied to the synthesis of monoacylglycerols and related esters. researchgate.netmdpi.com
In the context of 2,3-dihydroxypropyl undecanoate synthesis, microwave-assisted esterification of undecanoic acid with glycerol or its derivatives (such as glycidol or glycerol carbonate) represents an efficient approach. Research on the closely related 2,3-dihydroxypropyl decanoate (B1226879) has shown that microwave-assisted synthesis can achieve total conversion of substrates in a matter of minutes, a drastic reduction from the hours required with conventional heating. researchgate.net The selectivity towards the desired monoester is also notably enhanced under microwave irradiation. researchgate.net
The optimization of microwave-assisted synthesis involves several key parameters, including microwave power, reaction temperature, reaction time, and catalyst concentration. Studies on the microwave-assisted transesterification of glycerol have demonstrated that high yields (up to 99.5%) can be achieved in as little as 3 minutes under optimized conditions. rsc.orgrsc.orgum.edu.my The activation energy for these reactions is often significantly lower than that of conventionally heated processes, highlighting the kinetic advantages of microwave heating. rsc.orgrsc.orgum.edu.my
Interactive Table: Optimization of Microwave-Assisted Synthesis of a Glycerol Ester Analogue
| Parameter | Range Studied | Optimal Value | Resulting Yield (%) | Reference |
|---|---|---|---|---|
| Reaction Temperature (°C) | 45 - 65 | 65 | 99.5 | rsc.orgrsc.orgum.edu.my |
| Reaction Time (min) | 1 - 5 | 3 | 99.5 | rsc.orgrsc.orgum.edu.my |
| Molar Ratio (DMC/Glycerol) | 1.5 - 2.5 | 2.5 | 99.5 | rsc.orgrsc.orgum.edu.my |
| Catalyst Conc. (wt%) | 0.5 - 1.5 | 1.0 | 99.5 | rsc.orgrsc.orgum.edu.my |
This data is based on the synthesis of glycerol carbonate, a related glycerol ester, and 2,3-dihydroxypropyl decanoate, and is presented to illustrate the typical parameters and outcomes of microwave-assisted synthesis.
Solvent-Free Reaction Environments
The development of solvent-free reaction systems is a key objective in green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. For the synthesis of monoacylglycerols like 2,3-dihydroxypropyl undecanoate, lipase-catalyzed reactions in solvent-free environments are particularly attractive. doaj.org
In a solvent-free system, the reactants themselves (undecanoic acid and glycerol) serve as the reaction medium. This approach not only enhances the sustainability of the process but can also lead to higher volumetric productivity. The enzymatic synthesis of monoglycerides from crude glycerol under solvent-free conditions has been extensively studied. nih.gov Optimization of parameters such as enzyme type, catalyst concentration, substrate molar ratio, and temperature is crucial for maximizing the yield of the desired monoacylglycerol. nih.gov
Response surface methodology is a powerful statistical tool used to optimize these complex interactions. For instance, in the lipase-catalyzed synthesis of monoglycerides from biodiesel-derived crude glycerol, optimal conditions of 40°C, a glycerol/oil molar ratio of 2:1, and a 6 wt% enzyme dosage have been identified to maximize the yield. nih.gov While the absence of a solvent can sometimes lead to mass transfer limitations due to high viscosity, strategies such as the adsorption of glycerol onto silica (B1680970) gel have been employed to overcome these challenges. frontiersin.org However, some immobilized lipases, like Novozym 435, have shown high efficacy even with raw glycerol, which is advantageous for process scale-up. frontiersin.org
Interactive Table: Effect of Reaction Parameters on Solvent-Free Monoacylglycerol Synthesis
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
|---|---|---|---|---|---|
| Lipase Type | Novozym 435 | 18.41 | Lipozyme TL IM | <10 | nih.gov |
| Temperature (°C) | 40 | 20.34 | 50 | 15.4 | nih.gov |
| Glycerol/Oil Molar Ratio | 2:1 | 20.34 | 1:1 | 15.4 | nih.gov |
| Enzyme Dosage (wt%) | 6 | 20.34 | 8 | 15.4 | nih.gov |
| Reaction Time (h) | 12 | 18.41 | 4 | 24.8 | nih.gov |
This table presents a compilation of data from different studies on solvent-free monoacylglycerol synthesis to illustrate the impact of various reaction parameters.
Enzymatic Transformations and Biocatalysis Involving 2,3 Dihydroxypropyl Undecanoate
Monoacylglycerol Lipase (B570770) Activity on 2,3-Dihydroxypropyl Undecanoate
Monoacylglycerol lipase (MGL) is a crucial enzyme in the serine hydrolase superfamily responsible for the hydrolysis of monoacylglycerols into free fatty acids and glycerol (B35011). wikipedia.orgnih.gov This enzymatic activity is a key step in the breakdown of lipids. The catalytic triad (B1167595) of MGL has been identified as Ser122, His269, and Asp239. wikipedia.org While MGL's role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is well-documented, its activity on other monoacylglycerols, such as 2,3-dihydroxypropyl undecanoate, is also of significant interest. nih.govnih.govnih.govnih.gov
The substrate specificity of lipases, including MGL, can be influenced by the chain length of the fatty acid. mdpi.com Undecanoic acid is a medium-chain fatty acid, and the efficiency of its cleavage from the glycerol backbone by MGL is a subject of ongoing research. ymdb.cahmdb.ca Structural studies of both human and bacterial MGL provide insights into the active site's architecture, which determines substrate selectivity. nih.govucl.ac.be The wide and hydrophobic access to the catalytic site of human MGL suggests it can accommodate a variety of monoacylglycerol substrates. ucl.ac.be The hydrolysis of 2,3-dihydroxypropyl undecanoate by MGL would yield undecanoic acid and glycerol, which can then enter their respective metabolic pathways.
Table 1: Key Characteristics of Monoacylglycerol Lipase (MGL)
| Characteristic | Description | References |
| Enzyme Class | Serine Hydrolase | wikipedia.org |
| Catalytic Triad | Ser122, His269, Asp239 | wikipedia.org |
| Primary Function | Hydrolysis of monoacylglycerols to free fatty acids and glycerol. | wikipedia.orgnih.gov |
| Key Endogenous Substrate | 2-arachidonoylglycerol (2-AG) | nih.govnih.govnih.govnih.gov |
| Substrate Specificity | Influenced by fatty acid chain length. | mdpi.com |
Role as a Substrate in Lipid Metabolism Studies
Monoacylglycerols containing medium-chain fatty acids, such as 2,3-dihydroxypropyl undecanoate, serve as important substrates in the study of lipid metabolism. The metabolic fate of medium-chain triglycerides (MCTs) and their hydrolysis products differs significantly from that of long-chain triglycerides (LCTs). rsc.orgresearchgate.netnih.govnih.gov Following hydrolysis, medium-chain fatty acids are more rapidly absorbed and transported to the liver for oxidation. nih.gov
The use of monoglyceride analogues in research has revealed that their re-esterification into triglycerides can be less efficient in certain tissues, such as the heart. xn--d1ahakv.xn--p1ainih.gov This suggests that the metabolic routing of 2,3-dihydroxypropyl undecanoate could favor energy production over storage. Studying the uptake, oxidation, and esterification of this specific monoacylglycerol can provide valuable data on the metabolic pathways of medium-chain fatty acids and their contribution to cellular energy homeostasis.
Bioconversion Pathways and Metabolite Formation
The bioconversion of 2,3-dihydroxypropyl undecanoate and its constituent fatty acid, undecanoic acid, can lead to a variety of metabolites through microbial and enzymatic pathways. Undecanoic acid itself can be a substrate for various biotransformations. For instance, ω-hydroxyundecanoic acid can be microbially converted to α,ω-undecanedioic acid. researchgate.net
The primary metabolic pathway for undecanoic acid, once cleaved from the glycerol backbone, is β-oxidation. This process sequentially shortens the fatty acid chain, generating acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov The bioconversion of undecanoic acid in engineered microorganisms can also lead to the formation of other valuable chemicals. For example, engineered Escherichia coli has been shown to produce undecanoic acid. researchgate.net Further enzymatic modifications could then be applied to produce a range of undecanoic acid derivatives.
Table 2: Potential Bioconversion Products of Undecanoic Acid
| Precursor | Bioconversion Process | Potential Product(s) | References |
| ω-hydroxyundecanoic acid | Microbial oxidation | α,ω-undecanedioic acid | researchgate.net |
| Undecanoic acid | β-oxidation | Acetyl-CoA | nih.gov |
| Ricinoleic acid | Chemo-enzymatic synthesis | 11-hydroxyundecanoic acid, 1,11-undecanedioic acid | rsc.org |
Engineering Microbial Systems for Undecanoate Derivative Production
The principles of synthetic biology and metabolic engineering offer promising avenues for the sustainable production of undecanoate derivatives, including 2,3-dihydroxypropyl undecanoate. Microbial hosts such as Escherichia coli and the yeast Yarrowia lipolytica are commonly engineered for the production of fatty acids and their derivatives. researchgate.netiastate.edu
The biosynthesis of a target molecule like 2,3-dihydroxypropyl undecanoate in a microbial system would likely involve the overexpression of genes encoding for specific lipases or acyltransferases that can catalyze the esterification of glycerol with undecanoic acid. The native fatty acid synthesis pathway of the host organism could be engineered to enhance the production of undecanoic acid. Furthermore, chemo-enzymatic strategies, which combine chemical and biological catalysis, are being developed for the synthesis of various undecanoic acid derivatives from renewable feedstocks. rsc.orgastrazeneca.comnih.gov These approaches could be adapted for the efficient and environmentally friendly production of 2,3-dihydroxypropyl undecanoate.
Advanced Analytical Characterization in Research of 2,3 Dihydroxypropyl Undecanoate
Spectroscopic Analysis
Spectroscopy is a cornerstone in the structural analysis of organic molecules like 2,3-dihydroxypropyl undecanoate, providing fundamental information about the compound's atomic connectivity and the types of chemical bonds present.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of 2,3-dihydroxypropyl undecanoate. By analyzing the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) nuclei, the precise connectivity of the undecanoate acyl chain and the glycerol (B35011) backbone can be confirmed.
In a typical ¹H NMR spectrum, distinct signals would correspond to the protons of the glycerol moiety and the fatty acid chain. The protons on the glycerol backbone (–OCH₂–CH(OH)–CH₂(OH)) would appear as a complex set of multiplets. The long alkyl chain of the undecanoate group would show a characteristic triplet for the terminal methyl (–CH₃) group and overlapping multiplets for the methylene (B1212753) (–CH₂–) groups. The methylene group adjacent to the ester carbonyl (–CH₂–COO–) would be deshielded and appear as a distinct triplet at a higher chemical shift.
¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester group, the three distinct carbons of the glycerol backbone, and the series of signals corresponding to the carbons in the undecanoic acid chain. The specific chemical shifts are sensitive to the local electronic environment, allowing for a complete structural assignment.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 2,3-Dihydroxypropyl Undecanoate Note: Predicted values are based on standard chemical shift ranges and data from analogous structures like glycerides. Actual values may vary based on solvent and experimental conditions. nih.govsigmaaldrich.comresearchgate.net
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Ester Carbonyl (C=O) | N/A | ~174 |
| Glycerol C1 (-CH₂O-) | ~4.1-4.3 | ~65 |
| Glycerol C2 (-CHOH-) | ~3.9 | ~70 |
| Glycerol C3 (-CH₂OH) | ~3.6-3.7 | ~63 |
| Undecanoate α-CH₂ | ~2.3 | ~34 |
| Undecanoate β-CH₂ | ~1.6 | ~25 |
| Undecanoate internal CH₂ | ~1.2-1.4 | ~29-32 |
| Undecanoate terminal CH₃ | ~0.9 | ~14 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the 2,3-dihydroxypropyl undecanoate molecule. The technique measures the absorption of infrared radiation by the sample, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds. mdpi.com
The IR spectrum of 2,3-dihydroxypropyl undecanoate is characterized by several key absorption bands. A strong, broad absorption band is typically observed in the region of 3200-3500 cm⁻¹, which is indicative of the O–H stretching vibrations of the two hydroxyl groups on the glycerol moiety. mdpi.com The presence of the ester functional group is confirmed by a strong, sharp absorption peak around 1735-1750 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration. nih.gov Additionally, C–O stretching vibrations associated with the ester and alcohol groups appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The long alkyl chain produces characteristic C–H stretching absorptions just below 3000 cm⁻¹.
Table 2: Characteristic IR Absorption Bands for 2,3-Dihydroxypropyl Undecanoate
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Hydroxyl (O-H) | Stretching | 3200 - 3500 (broad) |
| Alkyl (C-H) | Stretching | 2850 - 2960 |
| Ester Carbonyl (C=O) | Stretching | 1735 - 1750 (strong) |
| Ester/Alcohol (C-O) | Stretching | 1000 - 1300 |
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for determining the molecular weight, confirming the elemental composition, and elucidating the structure of compounds like 2,3-dihydroxypropyl undecanoate.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it ideal for the identification and quantification of volatile and semi-volatile compounds. creative-proteomics.com For the analysis of monoacylglycerols like 2,3-dihydroxypropyl undecanoate, a derivatization step is typically required to increase volatility and thermal stability. gcms.czresearchgate.net This is commonly achieved by silylating the free hydroxyl groups with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (B98337) (TMS) ethers.
Once derivatized, the compound can be separated from other components in a sample by the GC column. The separated compound then enters the mass spectrometer, where it is ionized, commonly by electron impact (EI). The resulting mass spectrum contains a molecular ion peak and a series of fragment ions. The fragmentation pattern is highly reproducible and serves as a "molecular fingerprint." For silylated 1-monoacylglycerols, characteristic fragmentation includes the loss of a methylene(trimethylsilyl)oxonium group (m/z 103), which is a key diagnostic marker. nih.gov The fragmentation pattern allows for confident identification and can even be used to distinguish between regio-isomers (e.g., 1-monoundecanoyl-glycerol vs. 2-monoundecanoyl-glycerol). nih.gov
Table 3: Potential Key Fragment Ions in EI-MS of Derivatized 2,3-Dihydroxypropyl Undecanoate Note: Based on fragmentation patterns of analogous silylated 1-monoacylglycerols. nih.gov
| m/z Value | Possible Ion Structure/Origin |
| [M]+ | Molecular ion of the derivatized compound |
| M-15 | Loss of a methyl group (CH₃) from a TMS group |
| M-103 | Loss of CH₂OTMS |
| 205 | Characteristic ion for silylated 1-monoglycerides |
High-Resolution Mass Spectrometry for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula, a critical step in its identification. For 2,3-dihydroxypropyl undecanoate, with the molecular formula C₁₄H₂₈O₄, the calculated monoisotopic mass is 260.198759 Da. nih.gov HRMS can experimentally measure this mass with high accuracy, distinguishing it from other compounds that may have the same nominal mass but a different elemental composition.
Techniques like Quadrupole Time-of-Flight (QTOF) or Orbitrap mass spectrometry are commonly used for HRMS. nih.gov These methods often employ soft ionization techniques such as electrospray ionization (ESI), which typically generates protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺ or ammonium (B1175870) [M+NH₄]⁺. nih.govnih.gov The high mass accuracy of HRMS is invaluable for confirming the identity of known compounds and for proposing elemental formulas for unknown substances discovered in complex samples. nih.gov
Chromatographic Separations
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For a compound like 2,3-dihydroxypropyl undecanoate, chromatographic methods are essential for its isolation, purification, and quantification from reaction mixtures or natural extracts.
Capillary Gas Chromatography (GC), as discussed in the context of GC-MS, is a primary tool for the analysis of fatty acid derivatives. gcms.czsigmaaldrich.com High-efficiency capillary columns can separate closely related monoglycerides (B3428702) based on differences in their boiling points and polarity. sigmaaldrich.com For highly complex samples containing numerous lipid species, comprehensive two-dimensional gas chromatography (GC×GC) coupled with TOF-MS offers significantly enhanced resolution and separation power. murdoch.edu.au
High-Performance Liquid Chromatography (HPLC) is another vital separation technique, particularly for compounds that are not easily volatilized or are thermally labile. nih.gov 2,3-dihydroxypropyl undecanoate can be analyzed by normal-phase or reverse-phase HPLC. Due to the lack of a strong UV chromophore, detection can be achieved using a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS). HPLC is widely used for both analytical quantification and for preparative-scale purification of monoacylglycerols.
Gas Chromatography (GC) for Purity and Composition Analysis
Gas chromatography is a cornerstone technique for assessing the purity and determining the composition of 2,3-dihydroxypropyl undecanoate. Due to the compound's relatively low volatility, a derivatization step is typically required to convert the hydroxyl groups into more volatile moieties, such as trimethylsilyl (TMS) ethers. nih.goviupac.org This process enhances thermal stability and improves chromatographic peak shape. The analysis is commonly performed using a high-resolution capillary column and a flame ionization detector (FID) or a mass spectrometer (MS) for detection and identification. researchgate.netyoutube.commeatscience.org
The principle of GC analysis involves injecting the derivatized sample into a heated inlet, where it is vaporized and carried by an inert gas (the mobile phase) through a long, thin column (the stationary phase). Separation is achieved based on the differential partitioning of the analytes between the mobile and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase elute from the column faster.
In the context of 2,3-dihydroxypropyl undecanoate, GC analysis can effectively separate the desired monoacylglycerol from potential impurities such as unreacted starting materials (undecanoic acid and glycerol), di- and triglycerides, and other side products. The quantitative determination of purity is typically achieved by calculating the peak area percentage of the derivatized 2,3-dihydroxypropyl undecanoate relative to the total area of all peaks in the chromatogram. For more accurate quantification, an internal standard can be employed. eurofinsus.com
A hypothetical set of GC parameters for the analysis of silylated 2,3-dihydroxypropyl undecanoate is presented in the table below.
Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Derivatized 2,3-Dihydroxypropyl Undecanoate
| Parameter | Value |
| Column | Fused silica (B1680970) capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 2 min, ramp at 10 °C/min to 300 °C, hold for 10 min |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 320 °C |
| Injection Volume | 1 µL |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
Detailed Research Findings:
Research on the GC analysis of monoacylglycerols indicates that the retention time is influenced by both the fatty acid chain length and the position of the fatty acid on the glycerol backbone. nih.gov For 2,3-dihydroxypropyl undecanoate, a single, sharp peak would be expected under optimal chromatographic conditions. The presence of other peaks would signify impurities. For instance, the free undecanoic acid, if present, would also be derivatized and appear as a separate peak, likely eluting earlier than the monoacylglycerol. Similarly, any unreacted glycerol would be derivatized and detected. The formation of di- and triesters of undecanoic acid would result in later-eluting peaks due to their higher molecular weights and boiling points. Mass spectrometry detection would further allow for the confirmation of the identity of these peaks by analyzing their fragmentation patterns. researchgate.net
Thin Layer Chromatography (TLC) for Reaction Monitoring and Purity
Thin-layer chromatography is an invaluable, rapid, and cost-effective technique for monitoring the progress of the synthesis of 2,3-dihydroxypropyl undecanoate and for the preliminary assessment of its purity. merckmillipore.comlibretexts.org TLC separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase that moves up the plate by capillary action. rockefeller.edu
For the analysis of 2,3-dihydroxypropyl undecanoate, a silica gel plate serves as the stationary phase. A solvent system, or mobile phase, is chosen to achieve a good separation between the starting materials, the product, and any byproducts. A common mobile phase for the separation of lipids is a mixture of a nonpolar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like diethyl ether or ethyl acetate, often with a small amount of an acid (e.g., acetic acid) to ensure sharp spots for acidic compounds. aocs.orgresearchgate.net
Reaction Monitoring:
During the synthesis of 2,3-dihydroxypropyl undecanoate from undecanoic acid and glycerol, TLC can be used to track the consumption of the starting materials and the formation of the product over time. Small aliquots of the reaction mixture are spotted on a TLC plate at different time intervals. As the reaction proceeds, the spot corresponding to the starting materials will diminish in intensity, while the spot corresponding to the product will intensify. studylib.netresearchgate.net
Purity Assessment:
Once the reaction is complete and the product is isolated, TLC can provide a qualitative assessment of its purity. A pure sample of 2,3-dihydroxypropyl undecanoate should ideally appear as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities. The retention factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a given compound under specific TLC conditions and can be used for identification purposes when compared to a standard. libretexts.org
Visualization of the spots on the TLC plate is typically achieved by using a variety of techniques since lipids are often not colored. Common methods include exposure to iodine vapor, which reversibly stains the lipids brown, or spraying the plate with a corrosive reagent like phosphomolybdic acid or a sulfuric acid solution followed by heating, which results in permanent charred spots. aocs.orglibretexts.org If the TLC plate contains a fluorescent indicator, spots can also be visualized under UV light. youtube.com
A representative TLC system for the analysis of 2,3-dihydroxypropyl undecanoate is outlined in the table below.
Table 2: Representative Thin Layer Chromatography (TLC) System for the Analysis of 2,3-Dihydroxypropyl Undecanoate
| Parameter | Description |
| Stationary Phase | Silica gel 60 F254 pre-coated aluminum plates |
| Mobile Phase | Hexane: Diethyl Ether: Acetic Acid (70:30:1, v/v/v) |
| Application | Spotting of the sample solution using a capillary tube |
| Development | In a closed chamber saturated with the mobile phase vapor |
| Visualization | 1. UV light (254 nm) 2. Iodine vapor 3. Staining with phosphomolybdic acid solution followed by heating |
Detailed Research Findings:
In a typical TLC separation of an esterification reaction mixture to produce 2,3-dihydroxypropyl undecanoate, the starting material, undecanoic acid, being more nonpolar than glycerol but more polar than the final ester, will have an intermediate Rf value. Glycerol, being highly polar, will remain at or near the origin (low Rf). The product, 2,3-dihydroxypropyl undecanoate, being less polar than glycerol due to the ester linkage, will travel further up the plate, resulting in a higher Rf value than glycerol. researchgate.net Any corresponding di- or triglyceride byproducts would be even less polar and thus exhibit even higher Rf values. This clear separation allows for a straightforward visual assessment of the reaction's progress and the purity of the final product.
Metabolic Pathways and Biological Roles of 2,3 Dihydroxypropyl Undecanoate in Model Systems Non Clinical
Involvement in Lipid Signaling Mechanisms
Direct research into the signaling roles of 2,3-dihydroxypropyl undecanoate is not extensively documented. However, its components, particularly undecanoic acid, are known to participate in cellular signaling. Medium-chain fatty acids can act as signaling molecules, influencing various cellular processes. For instance, undecanoic acid is recognized as a potent agonist for G-protein coupled receptor 84 (GPR84), a pro-inflammatory receptor found in immune cells. drugbank.com Activation of this receptor can stimulate chemotactic responses and the expression of pro-inflammatory mediators. drugbank.com
Furthermore, fatty acids in general are integral to lipid metabolism pathways and can modulate virulence factors and prevent bacterial adhesion. nih.gov While some fatty acid signaling molecules are typically short-chain and unsaturated, the ability of medium-chain fatty acids to influence cellular processes suggests a potential, though yet uncharacterized, signaling role for 2,3-dihydroxypropyl undecanoate, possibly following enzymatic hydrolysis into its constituent parts. nih.gov
Interaction with Cellular Components in in vitro Models
The interaction of 2,3-dihydroxypropyl undecanoate with cellular components in in vitro models is an area with sparse direct evidence. Studies on related compounds, such as other medium-chain fatty acids and monoglycerides (B3428702), show that these molecules can interact with and disrupt bacterial cell membranes. For example, capric acid (a 10-carbon fatty acid) and its monoglyceride equivalent, monocaprin, have been shown to cause significant in vitro membrane permeabilization of E. coli cell membranes. mdpi.com This disruption of the lipid bilayer is a key mechanism of their antibacterial activity. mdpi.com It is plausible that 2,3-dihydroxypropyl undecanoate could exhibit similar membrane-disruptive effects due to its amphipathic nature, though specific studies are required for confirmation. In fungi, its constituent fatty acid, undecanoic acid, is known to elicit profound effects on processes related to the cell wall and membrane assembly. researchgate.net
Role as a Model Compound in Lipid Biochemical Studies
Monoacylglycerols like 2,3-dihydroxypropyl undecanoate serve as fundamental structures in lipid biochemistry. While this specific ester is not commonly cited as a primary model compound, its simple and defined structure makes it suitable for studies investigating the enzymatic activity of lipases and other acyl-hydrolases. Such compounds can be used as substrates to characterize enzyme kinetics and specificity. Furthermore, in the broader context of lipidomics, stable isotope tracing can be used to model compound lipid homeostasis and resolve key fluxes in lipid biosynthesis, recycling, and interconversions. biorxiv.org Simple esters can be valuable tools in such complex metabolic analyses to trace the flow of fatty acids and glycerol (B35011) through various pathways.
Bioactivity Investigations in Non-mammalian Systems
The bioactivity of 2,3-dihydroxypropyl undecanoate and its components has been explored in various non-mammalian systems, particularly in the context of its antimicrobial properties.
The antimicrobial potential of 2,3-dihydroxypropyl undecanoate is primarily linked to the activity of undecanoic acid. Medium-chain saturated fatty acids are recognized as potential anti-biofilm and antimicrobial agents. nih.govnih.gov Specifically, undecanoic acid has been shown to inhibit the formation of biofilms by pathogenic bacteria such as Enterohemorrhagic E. coli (EHEC). nih.govnih.govkoreascience.krjmb.or.kr Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. nih.govnih.gov Studies have shown that undecanoic acid can repress EHEC biofilm formation without necessarily having direct bactericidal activity at the same concentrations. nih.govnih.gov The proposed mechanisms for anti-biofilm activity by fatty acids include altering cell membrane fluidity and increasing membrane permeability. nih.gov
In fungi, undecanoic acid has known antifungal effects, particularly against dermatophytes like Trichophyton rubrum. researchgate.net Its mechanism involves disrupting the integrity and assembly of the cell wall and membrane, as well as affecting ergosterol (B1671047) levels. researchgate.net
Table 1: Investigated Antimicrobial Activities of Undecanoic Acid
| Target Organism/System | Activity Observed | Reference |
| Enterohemorrhagic E. coli (EHEC) | Inhibition of biofilm formation | nih.govnih.gov |
| Escherichia coli BW25113 | Inhibition of persister cell formation | nih.govnih.gov |
| Trichophyton rubrum | Antifungal; disruption of cell wall/membrane | researchgate.net |
There is a lack of direct computational or experimental studies investigating the interaction between 2,3-dihydroxypropyl undecanoate and viral proteases like SARS-CoV-2 main protease (Mpro or 3CLpro). However, computational methods such as molecular docking are widely used to screen vast libraries of compounds for potential inhibitors of key viral enzymes. nih.govnih.govbiorxiv.org Mpro is a critical target for anti-COVID-19 drugs because it is essential for the viral life cycle. nih.gov
In silico studies have been conducted on other fatty acids. For example, molecular docking analysis showed that linoleic acid exhibited the best interaction with the lowest binding affinity to several SARS-CoV-2 proteins, including 3CLpro. researchgate.net This suggests that fatty acids can fit into the binding pockets of these viral proteins. Given its structure, 2,3-dihydroxypropyl undecanoate could be a candidate for future computational screening to assess its potential binding affinity and inhibitory action against SARS-CoV-2 Mpro or other viral proteases.
Bacterial persisters are a subpopulation of dormant cells that exhibit high tolerance to antibiotics, contributing to chronic and recurrent infections. nih.govfrontierspartnerships.org Eradicating these cells is a significant therapeutic challenge. nih.govkoreascience.kr Research has identified medium-chain saturated fatty acids as promising anti-persister agents. nih.govkoreascience.kr
A screening of a fatty acid library found that undecanoic acid significantly inhibited the formation of E. coli persister cells. nih.govnih.gov Treatment with undecanoic acid was shown to reduce the formation of E. coli BW25113 persister cells by 25-fold. nih.govnih.govjmb.or.kr This effect was also observed in the pathogenic EHEC strain. nih.govnih.gov The exact mechanism is still under investigation, but it is hypothesized that the fatty acids might interact with ribosomes to interrupt the pathway of persistence formation. nih.gov This demonstrated activity of undecanoic acid strongly suggests that its ester, 2,3-dihydroxypropyl undecanoate, could serve as a precursor or delivery vehicle for the active fatty acid, warranting further investigation in anti-persister research.
Derivative Synthesis and Structural Modifications of 2,3 Dihydroxypropyl Undecanoate for Research
Synthesis of Stereoisomers and their Comparative Studies
The synthesis of stereochemically pure enantiomers of 2,3-dihydroxypropyl undecanoate, namely (R)- and (S)-2,3-dihydroxypropyl undecanoate, is crucial for investigating their distinct biological activities and physical properties. While specific comparative studies on the stereoisomers of undecanoic acid, 2,3-dihydroxypropyl ester are not extensively documented in publicly available research, the methodologies for their synthesis can be inferred from established chemoenzymatic strategies for preparing optically active long-chain 3-hydroxyalkanoates and other chiral molecules.
Enzymatic resolutions, particularly those employing lipases, are a common and effective method for separating racemic mixtures. For instance, lipases can selectively catalyze the esterification or hydrolysis of one enantiomer in a racemic mixture, allowing for the isolation of the unreacted enantiomer and the product with high optical purity. The choice of lipase (B570770), solvent, and reaction conditions are critical factors that influence the enantioselectivity of the process.
Another approach involves the use of chiral precursors in the synthesis. For example, starting with enantiomerically pure solketal (B138546) ((R)-(+)- or (S)-(-)-2,2-dimethyl-1,3-dioxolane-4-methanol), which is derived from glycerol (B35011), allows for the stereospecific synthesis of the corresponding (R)- or (S)-2,3-dihydroxypropyl undecanoate. The synthesis would typically involve the acylation of the chiral solketal with undecanoyl chloride, followed by the removal of the acetonide protecting group under acidic conditions to yield the desired stereoisomer.
Comparative studies of the resulting stereoisomers would be essential to elucidate structure-activity relationships. Such studies would involve characterizing and comparing their physical properties (e.g., melting point, optical rotation) and evaluating their biological activities, such as their effects on cell membranes, enzymatic interactions, or their efficacy as antimicrobial agents.
Introduction of Functional Groups for Enhanced Research Utility
The introduction of specific functional groups onto the 2,3-dihydroxypropyl undecanoate molecule can significantly enhance its utility as a research tool. These functionalized derivatives can be used as probes to study biological processes, as building blocks for more complex molecules, or to impart specific properties to materials.
Common strategies for functionalization include targeting the primary and secondary hydroxyl groups of the glycerol moiety. These hydroxyl groups can be modified through a variety of organic reactions to introduce functionalities such as:
Fluorophores: Attaching fluorescent dyes allows for the visualization and tracking of the molecule within biological systems, aiding in studies of lipid metabolism and transport.
Biotin (B1667282) tags: Biotinylation enables the specific detection and isolation of the molecule and its binding partners through the high-affinity interaction between biotin and streptavidin.
Click chemistry handles: The introduction of azide (B81097) or alkyne groups facilitates bioorthogonal "click" reactions. nih.govnih.gov This allows for the specific and efficient labeling of the molecule in complex biological environments without interfering with native biochemical processes. nih.govnih.gov
Polymerizable groups: The addition of groups like acrylates or methacrylates allows the monoglyceride to act as a monomer in polymerization reactions, leading to the formation of functional polymers.
The choice of functional group and the synthetic strategy for its introduction would depend on the intended research application. For example, to create a fluorescent probe, a fluorescent dye with a reactive group (e.g., an isothiocyanate or a succinimidyl ester) could be reacted with an amino-functionalized derivative of 2,3-dihydroxypropyl undecanoate.
Formation of Polymeric Structures from Undecanoate Monoglycerides (B3428702)
The di-functional nature of 2,3-dihydroxypropyl undecanoate, possessing two hydroxyl groups, makes it a suitable monomer for the synthesis of various polymeric structures. These bio-based polymers are of increasing interest due to their potential biodegradability and biocompatibility.
The polymerization of undecanoate monoglycerides can be achieved through several routes, primarily by leveraging the reactivity of the hydroxyl groups. These can undergo condensation polymerization with dicarboxylic acids or their derivatives to form polyesters. The resulting polyesters would have the undecanoate side chains pending from the polymer backbone, influencing the material's properties such as its hydrophobicity, flexibility, and thermal characteristics.
Alternatively, if the monoglyceride is first functionalized with polymerizable groups like acrylates, it can undergo chain-growth polymerization, such as free-radical polymerization, to form poly(undecanoate monoglyceride acrylate). The properties of the resulting polymer can be tailored by controlling the polymerization conditions and by copolymerizing with other monomers.
The table below summarizes potential polymerization strategies for 2,3-dihydroxypropyl undecanoate.
| Polymerization Strategy | Co-monomer/Initiator | Resulting Polymer Type | Potential Properties |
| Condensation Polymerization | Dicarboxylic acids (e.g., adipic acid, succinic acid) | Polyester | Biodegradable, flexible, hydrophobic |
| Ring-Opening Polymerization | Lactones (e.g., caprolactone) initiated by the hydroxyl groups | Polyester | Biocompatible, tunable degradation rate |
| Chain-Growth Polymerization (after functionalization with e.g., acrylate) | Acrylate or methacrylate (B99206) co-monomers, radical initiator | Polyacrylate/Polymethacrylate | Thermosetting or thermoplastic, cross-linkable |
Development of Bio-based Crosslinked Materials
The hydroxyl groups of 2,3-dihydroxypropyl undecanoate also provide sites for crosslinking, leading to the formation of three-dimensional polymer networks. These bio-based crosslinked materials can exhibit a range of properties from soft gels to rigid thermosets, depending on the crosslinking density and the chemical nature of the crosslinker.
One approach to creating crosslinked materials is to react the monoglyceride with a di- or poly-functional crosslinking agent that reacts with hydroxyl groups, such as diisocyanates to form polyurethanes, or di-epoxides to form epoxy resins. The long undecanoate side chains would act as internal plasticizers, imparting flexibility to the crosslinked network.
Another strategy involves the polymerization of undecanoate monoglycerides that have been functionalized with reactive groups. For instance, if the monoglyceride is modified to contain two or more polymerizable groups (e.g., by reacting both hydroxyls with acrylic acid), it can act as a crosslinker itself during polymerization.
These bio-based crosslinked materials have potential applications in areas such as coatings, adhesives, elastomers, and scaffolds for tissue engineering. The development of such materials from renewable resources like undecanoic acid is a significant step towards more sustainable technologies. researchgate.netfornarolipolymers.comnih.gov
Precursor Chemistry for Related Bioactive Lipids (e.g., 11-hydroxyundecanoic acid)
While 2,3-dihydroxypropyl undecanoate itself has various applications, its chemical structure also makes it a potential precursor for the synthesis of other related bioactive lipids. One such example is 11-hydroxyundecanoic acid, a valuable bifunctional molecule used in the production of polymers, fragrances, and pharmaceuticals.
A plausible synthetic route from 2,3-dihydroxypropyl undecanoate to 11-hydroxyundecanoic acid would likely involve a multi-step process. A key challenge is the selective oxidation of the terminal methyl group of the undecanoate chain. This could potentially be achieved through enzymatic catalysis, using specific hydroxylases that can target the ω-position of fatty acids.
Alternatively, a chemoenzymatic approach could be employed. rsc.org For instance, the undecanoate moiety could be cleaved from the glycerol backbone through hydrolysis. The resulting undecanoic acid could then be subjected to a biotransformation process using microorganisms engineered to express ω-hydroxylases, which would convert it to 11-hydroxyundecanoic acid. researchgate.net
Further research is needed to develop efficient and selective methods for the conversion of 2,3-dihydroxypropyl undecanoate into other valuable bioactive lipids. Such transformations would further enhance the value of this bio-derived chemical.
Advanced Research Applications and Methodological Contributions
Development of Analytical Standards and Reference Materials
The establishment of pure analytical standards and reference materials is fundamental for the accurate quantification and identification of chemical substances in research and industry. For Undecanoic acid, 2,3-dihydroxypropyl ester, a well-characterized reference standard is crucial for chromatographic and spectroscopic analysis in areas such as lipidomics, food science, and pharmaceutical development. The precise physicochemical properties of this compound are vital for its qualification as a standard. Key identification and property data have been compiled from various chemical databases to support its role as a reference material. nih.govchemicalbook.com
Interactive Data Table: Physicochemical Properties of Undecanoic acid, 2,3-dihydroxypropyl ester
| Property | Value | Source |
| Molecular Formula | C14H28O4 | PubChem nih.gov |
| Molecular Weight | 260.37 g/mol | PubChem nih.gov |
| IUPAC Name | 2,3-dihydroxypropyl undecanoate | PubChem nih.gov |
| CAS Number | 64633-19-8 | PubChem nih.gov |
| Synonyms | 1-Undecanoyl-rac-glycerol, Monoundecanoin | PubChem nih.gov |
| XLogP3 | 3.6 | PubChem nih.gov |
| Boiling Point (Predicted) | 383.4±22.0 °C | ChemicalBook chemicalbook.com |
| Density (Predicted) | 1.007±0.06 g/cm3 | ChemicalBook chemicalbook.com |
This data provides the foundational information required for the validation of analytical methods and ensures the reliability and reproducibility of experimental results involving Undecanoic acid, 2,3-dihydroxypropyl ester.
Contributions to Green Chemistry in Lipid Synthesis
The synthesis of monoacylglycerols, including Undecanoic acid, 2,3-dihydroxypropyl ester, has traditionally involved chemical processes such as glycerolysis at high temperatures (220-250°C) with inorganic catalysts. ugm.ac.id These methods often suffer from high energy consumption, low yield, and the formation of undesirable by-products. ugm.ac.id In contrast, green chemistry principles have driven the development of enzymatic synthesis routes that offer significant advantages. ugm.ac.idnih.govnih.gov
Lipase-catalyzed esterification or transesterification is an environmentally friendly approach for synthesizing monoglycerides (B3428702). ugm.ac.idmdpi.comfrontiersin.org This biocatalytic method operates under mild reaction conditions, leading to higher product quality, increased yields, and lower energy consumption. ugm.ac.id The use of enzymes, which are biodegradable catalysts, aligns with several core principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents and reaction conditions. novonesis.com Solvent-free synthesis systems, in particular, represent a significant advancement, as they increase substrate concentration and yield a product that is not contaminated by organic solvents. nih.gov
Interactive Data Table: Comparison of Synthesis Methods for Monoglycerides
| Parameter | Chemical Glycerolysis | Enzymatic Synthesis | Green Advantage |
| Temperature | High (200-250°C) | Mild (e.g., 50-75°C) | Lower energy consumption ugm.ac.id |
| Catalyst | Inorganic (e.g., NaOH, KOH) | Biological (Lipases) | Non-toxic, biodegradable catalyst ugm.ac.idnovonesis.com |
| Yield | Low to moderate (40-60%) | High | Improved atom economy, less waste ugm.ac.id |
| By-products | Undesirable side products | High selectivity, fewer by-products | Higher product purity ugm.ac.idnovonesis.com |
| Solvents | Often requires organic solvents | Can be performed solvent-free | Reduced environmental impact nih.gov |
Role in Biorefinery Processes for Specialty Chemical Production
The concept of the biorefinery involves the conversion of biomass and industrial by-products into a range of valuable chemicals and energy. Glycerol (B35011), a primary co-product of the biodiesel industry, is a key feedstock in this context. ugm.ac.idmdpi.com The increasing global production of biodiesel has led to a surplus of crude glycerol, making its valorization an economic and environmental priority. ugm.ac.idresearchgate.netrsc.org
Applications in Microbial Ecology Studies
While direct studies on the role of Undecanoic acid, 2,3-dihydroxypropyl ester in microbial ecology are limited, the well-documented antimicrobial properties of its constituent fatty acid (undecanoic acid) and analogous monoglycerides (like monolaurin) suggest its potential as a valuable research tool. nih.govresearchgate.netnih.gov
Undecanoic acid is known to possess potent antifungal and antibacterial activity. researchgate.netoup.com Its mechanisms of action include the disruption of microbial cell membrane integrity and the interference with metabolic processes. oup.compatsnap.com Studies have shown it can inhibit the formation of persister cells and biofilms in pathogenic bacteria such as Escherichia coli. nih.govjmb.or.kr Similarly, monolaurin, the monoglyceride of lauric acid, is recognized for its broad-spectrum antimicrobial activity against various bacteria, enveloped viruses, and fungi by disintegrating their protective lipid envelopes. myfoodresearch.commonolaurinandmore.comresearchgate.net
Given these properties, Undecanoic acid, 2,3-dihydroxypropyl ester could be employed in microbial ecology studies to:
Selectively inhibit the growth of certain microbial populations to study community dynamics.
Investigate the mechanisms of biofilm formation and disruption.
Explore novel strategies for controlling pathogenic microorganisms in various environments.
Interactive Data Table: Documented Antimicrobial Activity of Related Compounds
| Compound | Organism(s) Inhibited | Noted Effect | Source |
| Undecanoic acid | Escherichia coli | Inhibits persister cell and biofilm formation | nih.govjmb.or.kr |
| Trichophyton rubrum | Inhibits production of exocellular keratinase and lipase (B570770) | medchemexpress.com | |
| Various fungi and bacteria | Antimycotic and antibacterial activity | researchgate.netoup.com | |
| Monolaurin | Listeria monocytogenes, Gram-positive bacteria | Disrupts cytoplasmic membrane permeability | myfoodresearch.com |
| Enveloped viruses (e.g., Herpes simplex, Measles) | Disintegrates the viral membrane | monolaurinandmore.comresearchgate.net | |
| Candida albicans, Saccharomyces cerevisiae | Antifungal activity | monolaurinandmore.com |
Design of Novel Biomaterials for Research Scaffolds
The design of scaffolds is a cornerstone of tissue engineering and regenerative medicine, providing structural support for cell growth and tissue development. nih.govnih.govmdpi.comresearchgate.net The chemical properties of Undecanoic acid, 2,3-dihydroxypropyl ester make it a candidate for incorporation into novel biomaterials for research scaffolds. Its amphiphilic nature, with both a hydrophilic glycerol backbone and a hydrophobic fatty acid chain, allows it to act as a surfactant. researchgate.netmdpi.comnih.gov
This property can be leveraged in several ways in scaffold design:
Surface Modification: It could be used to modify the surface of hydrophobic polymer scaffolds, making them more hydrophilic and promoting better cell adhesion and proliferation.
Drug Delivery: The amphiphilic structure is ideal for forming micelles or liposomes, which can encapsulate and deliver bioactive molecules or drugs within the scaffold matrix. nih.gov
Self-Assembly: Amphiphilic molecules can self-assemble into various nanostructures. researchgate.netresearchgate.net This could be exploited to create scaffolds with controlled porosity and complex internal architectures that mimic the natural extracellular matrix. mdpi.com
By incorporating molecules like Undecanoic acid, 2,3-dihydroxypropyl ester, researchers can potentially create "bioactive" scaffolds with enhanced functionality, capable of not only providing physical support but also actively influencing cellular behavior and promoting tissue regeneration. mdpi.comnih.gov
Q & A
Q. What are the optimal synthetic routes for producing undecanoic acid, 2,3-dihydroxypropyl ester, and how do solvent-free methods compare to traditional approaches?
The ester can be synthesized via microwave-assisted esterification of decanoic acid with glycerol derivatives (e.g., glycidol or glycerol carbonate) under solvent-free conditions. This method reduces reaction time and improves energy efficiency compared to conventional heating . Key parameters to optimize include catalyst type, microwave power, and molar ratios of reactants. Traditional methods may require solvents like toluene and prolonged reflux, which introduce safety and environmental concerns.
Q. How can researchers address solubility challenges when preparing stock solutions of undecanoic acid derivatives for biological assays?
Undecanoic acid exhibits low aqueous solubility (~0.25 mg/mL in DMSO:PBS pH 7.2). For experimental use, dissolve the compound in organic solvents (e.g., DMSO or ethanol) first, then dilute in aqueous buffers. Sonication and inert gas purging (e.g., nitrogen) can enhance dissolution and prevent oxidation . Pre-warming solvents to 37°C may also improve solubility for lipid-based formulations.
Q. What safety protocols are critical for handling undecanoic acid, 2,3-dihydroxypropyl ester in laboratory settings?
The compound is classified as a skin irritant (H315) and severe eye irritant (H319). Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation of aerosols; in case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation. Store at -20°C in airtight containers to prevent degradation .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies between predicted and experimental physicochemical properties (e.g., viscosity, critical volume) of undecanoic acid esters?
Molecular dynamics simulations and group contribution methods (e.g., Joback) can predict properties like dynamic viscosity (e.g., 0.0002857 Pa·s at 500 K) and critical volume. However, experimental validation using techniques such as viscometry or gas chromatography is essential to address deviations caused by stereochemical variations or impurities .
Q. What analytical techniques are recommended for characterizing structural isomers and purity of undecanoic acid, 2,3-dihydroxypropyl ester?
Use NMR (¹H/¹³C) to confirm ester bond formation and regioisomer distribution. IR spectroscopy can identify functional groups (e.g., hydroxyl and carbonyl stretches). For purity assessment, employ HPLC with evaporative light scattering detection (ELSD) or mass spectrometry (LC-MS) to detect trace impurities from incomplete esterification .
Q. How do structural modifications (e.g., alkyl chain length) in dihydroxypropyl esters influence their biological activity and stability?
Comparative studies with analogs like dodecanoic acid (C12) or octadecanoic acid (C18) esters reveal that longer alkyl chains enhance lipophilicity and membrane interaction but reduce aqueous solubility. For example, octadecanoic acid esters exhibit higher thermal stability (melting point >50°C) but lower antifungal activity compared to undecanoic acid derivatives .
Q. What mechanisms underlie the cytotoxicity of undecanoic acid esters against filamentous fungi, and how can resistance be studied?
The esters disrupt fungal membrane integrity via lipid peroxidation and inhibition of ergosterol biosynthesis. To study resistance, perform transcriptomic profiling (RNA-seq) of treated vs. untreated fungal strains, focusing on efflux pumps (e.g., ABC transporters) and stress-response pathways. Combine this with mutagenesis screens to identify resistance-conferring mutations .
Data Contradiction Analysis
Q. How should researchers reconcile conflicting solubility data reported for undecanoic acid derivatives in different solvents?
Discrepancies often arise from variations in solvent purity, temperature, or measurement techniques. For example, solubility in DMSO may differ based on water content. Standardize protocols by using anhydrous solvents, controlled temperatures, and dynamic light scattering (DLS) to quantify aggregation .
Q. Why do microwave-assisted synthesis yields vary across studies, and how can reproducibility be improved?
Inconsistent power calibration in microwave reactors and uneven heat distribution can affect reaction efficiency. Use reactors with built-in temperature/pressure sensors and validate results with traditional heating controls. Reporting detailed parameters (e.g., wattage, ramp time) is critical for replication .
Methodological Recommendations
- Spectral Databases : Reference IR and NMR spectra from NIST or Coblentz Society for cross-validation .
- Toxicity Screening : Use in vitro models (e.g., HaCaT cells) to pre-screen dermal irritation potential before in vivo testing .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life under varying storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
